Derricin

Catalog No.
S627729
CAS No.
38965-77-4
M.F
C21H22O3
M. Wt
322.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Derricin

CAS Number

38965-77-4

Product Name

Derricin

IUPAC Name

(E)-1-[2-hydroxy-4-methoxy-3-(3-methylbut-2-enyl)phenyl]-3-phenylprop-2-en-1-one

Molecular Formula

C21H22O3

Molecular Weight

322.4 g/mol

InChI

InChI=1S/C21H22O3/c1-15(2)9-11-18-20(24-3)14-12-17(21(18)23)19(22)13-10-16-7-5-4-6-8-16/h4-10,12-14,23H,11H2,1-3H3/b13-10+

InChI Key

HMGRVRIPKPTWTO-JLHYYAGUSA-N

SMILES

CC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=CC=CC=C2)OC)C

Synonyms

derricin

Canonical SMILES

CC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=CC=CC=C2)OC)C

Isomeric SMILES

CC(=CCC1=C(C=CC(=C1O)C(=O)/C=C/C2=CC=CC=C2)OC)C
  • Insecticidal Properties

    Several studies have investigated derricin's insecticidal properties. In laboratory experiments, derricin has been shown to be toxic to a variety of insects, including mosquitoes, beetles, and caterpillars []. The mechanism of action is believed to involve derricin binding to sugar receptors in the insect's gut, disrupting digestion and leading to death [].

  • Antimicrobial Activity

    Research suggests derricin may possess antimicrobial properties. Studies have shown it can inhibit the growth of some fungi and bacteria []. More research is needed to determine the effectiveness of derricin against specific pathogens and its potential applications as an antimicrobial agent.

  • Anticancer Properties

    Some studies have explored the potential of derricin as an anticancer agent. In vitro (laboratory) studies have shown that derricin can induce cell death in some cancer cell lines []. However, further research is necessary to understand the mechanisms of action and to evaluate its effectiveness in vivo (living organisms) and its potential for cancer treatment.

Derricin is a naturally occurring compound classified as a chalcone, which is a type of flavonoid. It is derived from the plant Lonchocarpus sericeus, commonly known for its medicinal properties. The chemical structure of derricin features a 1,3-diphenylprop-2-en-1-one backbone, characterized by two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. This structural arrangement contributes to its biological activity and potential therapeutic applications.

Typical of chalcones. These include:

  • Oxidation: Derricin can be oxidized to form different derivatives, which may enhance its biological properties or alter its pharmacological profile.
  • Condensation Reactions: As a chalcone, it can undergo condensation reactions with various nucleophiles, leading to the formation of more complex polyphenolic compounds.
  • Substitution Reactions: The presence of reactive sites on the aromatic rings allows for electrophilic substitution reactions, which can be utilized to synthesize derivatives with modified functionalities.

Derricin has garnered attention for its biological activities, particularly its role as an inhibitor of the Wnt/β-catenin signaling pathway. This pathway is crucial in various cellular processes, including cell proliferation and differentiation. Key findings regarding derricin's biological activity include:

  • Inhibition of Wnt Signaling: Studies have demonstrated that derricin significantly inhibits canonical Wnt signaling by reducing the levels of nuclear β-catenin, a key mediator in this pathway. This inhibition has implications for cancer therapy, particularly in cancers driven by aberrant Wnt signaling .
  • Antiplatelet Effects: Research indicates that derricin exhibits antiplatelet activity, suggesting potential applications in cardiovascular health .
  • Anticancer Properties: Its ability to suppress tumor cell growth in vitro positions derricin as a candidate for further development in cancer treatment strategies .

The synthesis of derricin typically involves extraction from natural sources or synthetic approaches. Common methods include:

  • Natural Extraction: Derricin can be isolated from the roots of Lonchocarpus sericeus using organic solvents like hexane or ethanol .
  • Synthetic Routes: Various synthetic methodologies have been developed to create chalcone derivatives, including:
    • Aldol Condensation: This method involves the reaction of acetophenone derivatives with aldehydes under basic conditions to yield chalcone structures.
    • Phase Transfer Catalysis: Recent patents describe improved methods for synthesizing chalcone derivatives using phase transfer catalysis techniques, enhancing yield and purity .

Derricin's unique properties make it suitable for several applications:

  • Pharmaceuticals: Due to its inhibitory effects on the Wnt/β-catenin pathway, derricin is being explored for use in cancer therapies.
  • Nutraceuticals: Its antioxidant properties may contribute to health supplements aimed at cardiovascular health and cancer prevention.
  • Research Tool: Derricin serves as a valuable compound in biochemical research for studying signal transduction pathways and their implications in disease.

Recent studies have focused on the interactions of derricin with various biological targets:

  • Protein Interactions: Research has shown that derricin interacts with proteins involved in the Wnt signaling pathway, such as β-catenin and Dishevelled, disrupting their function and leading to decreased cell proliferation associated with tumor growth .
  • Synergistic Effects: Studies suggest that combining derricin with other compounds may enhance its efficacy against cancer cells by targeting multiple pathways simultaneously.

Derricin shares structural and functional similarities with other chalcones and flavonoids. Notable similar compounds include:

CompoundSourceBiological ActivityUnique Features
DerricidinLonchocarpus sericeusInhibits Wnt/β-catenin signalingStructural isomer of derricin
LonchocarpinLonchocarpus sericeusAntiplatelet effectsExhibits different pharmacological profile
IsocordoinEuphorbia spp.Anticancer propertiesDistinct structure with unique bioactivity
DihydrolonchocarpineLonchocarpus spp.Antimicrobial activityReduced reactivity compared to derricin

Derricin's uniqueness lies in its specific inhibitory action on the Wnt/β-catenin pathway, distinguishing it from other similar compounds which may not exhibit this particular biological effect.

Molecular Formula and Isomeric Forms

Derricin represents a significant member of the chalcone family of flavonoids, characterized by its distinctive prenylated structure [1]. The compound possesses the molecular formula C21H22O3 with a molecular weight of 322.4 g/mol [1]. This formulation places derricin within the specific classification of 3-prenylated chalcones, which are distinguished by the presence of a C5-isoprenoid unit at the 3-position of the aromatic ring system [8].

The complete chemical name for derricin is (E)-1-[2-hydroxy-4-methoxy-3-(3-methylbut-2-enyl)phenyl]-3-phenylprop-2-en-1-one [1]. This nomenclature indicates the geometric configuration of the compound, specifically the E-configuration across the α,β-unsaturated carbonyl system characteristic of chalcones [1]. The geometric isomerism in derricin is particularly significant as it affects the spatial arrangement of the aromatic rings and influences the compound's biological properties [21].

ParameterValue
Molecular FormulaC21H22O3
Molecular Weight322.4 g/mol
Chemical Abstract Service Number38965-77-4
International Union of Pure and Applied Chemistry Name(E)-1-[2-hydroxy-4-methoxy-3-(3-methylbut-2-enyl)phenyl]-3-phenylprop-2-en-1-one
Isomeric ConfigurationE-configuration
Compound Classification3-prenylated chalcone

The structural characteristics of derricin include a hydroxyl group at position 2, a methoxy group at position 4, and a 3-methylbut-2-enyl prenyl group at position 3 of one aromatic ring [4]. These functional groups contribute significantly to the compound's chemical reactivity and biological activity profiles [4]. The prenyl group represents an unmodified C5-isoprene unit that distinguishes derricin from other chalcone derivatives [20].

Spectroscopic Analysis (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides crucial structural confirmation for derricin through characteristic chemical shift patterns [5] [37]. The proton nuclear magnetic resonance spectrum reveals distinctive signals corresponding to the various functional groups present in the molecule [37]. The aromatic protons typically appear in the downfield region between 6.8-8.0 parts per million, while the prenyl group protons manifest in the aliphatic region [37] [39].

Carbon-13 nuclear magnetic resonance spectroscopy demonstrates the presence of 21 carbon atoms consistent with the molecular formula [38]. The carbonyl carbon of the chalcone system typically appears around 190-195 parts per million, representing the most downfield signal in the spectrum [39] [41]. The aromatic carbons appear in the 110-160 parts per million range, while the aliphatic carbons of the prenyl group resonate between 15-40 parts per million [38] [41].

Infrared spectroscopy analysis reveals characteristic absorption bands that confirm the presence of key functional groups [33] [34]. The carbonyl stretch typically appears around 1650-1680 cm⁻¹, representing the α,β-unsaturated ketone system [39] [40]. The hydroxyl group manifests as a broad absorption band between 3200-3600 cm⁻¹, while the methoxy group displays characteristic carbon-oxygen stretching vibrations around 1000-1300 cm⁻¹ [33] [39].

Spectroscopic MethodKey Characteristic Signals
¹H Nuclear Magnetic ResonanceAromatic protons: 6.8-8.0 ppm; Prenyl protons: 1.5-5.5 ppm
¹³C Nuclear Magnetic ResonanceCarbonyl carbon: ~190-195 ppm; Aromatic carbons: 110-160 ppm
Infrared SpectroscopyC=O stretch: 1650-1680 cm⁻¹; O-H stretch: 3200-3600 cm⁻¹
Mass SpectrometryMolecular ion: m/z 322; Base peak varies with ionization method

Mass spectrometry provides definitive molecular weight confirmation and fragmentation patterns characteristic of prenylated chalcones [36]. The molecular ion peak appears at m/z 322, corresponding to the expected molecular weight [1]. Fragmentation patterns typically involve loss of the prenyl group (69 mass units) and subsequent breakdown of the chalcone backbone [36]. Modern high-resolution mass spectrometry techniques allow for precise elemental composition determination, confirming the C21H22O3 formula [36].

Biosynthesis in Plant Systems

Enzymatic Pathways in Flavonoid Synthesis

The biosynthesis of derricin follows the established flavonoid biosynthetic pathway, beginning with the convergence of the shikimate and acetate pathways [12]. Chalcone synthase serves as the key enzyme catalyzing the initial condensation reaction between p-coumaroyl-CoA and three molecules of malonyl-CoA [14]. This enzyme represents the first committed step in flavonoid biosynthesis and belongs to the type III polyketide synthase family [14].

The chalcone synthase reaction produces naringenin chalcone as the initial product, which subsequently undergoes various modifications to yield derricin [9] [10]. The prenylation of the basic chalcone structure occurs through the action of membrane-bound prenyl transferases [20]. These specialized enzymes attach the C5-isoprene unit to the aromatic ring system, creating the characteristic prenylated structure of derricin [20].

Flavone synthase enzymes play a crucial role in the biosynthetic pathway leading to derricin formation [9] [10]. Two distinct types of flavone synthases have been identified: flavone synthase I, which are iron and 2-oxoglutarate-requiring soluble enzymes, and flavone synthase II, which are cytochrome P450 enzymes bound to endoplasmic reticulum membranes [9]. In monocots, particularly rice, cytochrome P450 93G1 functions as flavone synthase II and catalyzes the direct conversion of flavanones to flavones [10].

EnzymeFunctionCofactors Required
Chalcone SynthaseInitial condensation reactionMalonyl-CoA, p-coumaroyl-CoA
Prenyl TransferasesPrenyl group attachmentDimethylallyl diphosphate
Flavone Synthase IFlavone formationIron, 2-oxoglutarate
Flavone Synthase IIFlavone formationNADPH, molecular oxygen

The specific enzymatic pathway for derricin biosynthesis involves additional hydroxylation and methylation steps [10]. Cytochrome P450 75B4 has been identified as a unique flavonoid hydroxylase that catalyzes specific hydroxylation reactions in the biosynthetic pathway [10]. This enzyme demonstrates the ability to perform both 3'-hydroxylation and 5'-hydroxylation of flavone intermediates [10]. O-methyltransferases subsequently modify hydroxyl groups to produce the methoxy functionality present in derricin [10].

Plant Sources and Distribution

Derricin occurs naturally in several plant species, primarily within the Leguminosae family [8] [28]. Lonchocarpus sericeus represents the most extensively studied source of derricin, with the compound being isolated from the root extracts of this species [13] [28] [29]. The roots of Lonchocarpus sericeus contain significant concentrations of derricin alongside other related chalcones such as lonchocarpin [28] [29].

Erythroxylum barbatum has been documented as another natural source of derricin [1] [8]. This species belongs to the Erythroxylaceae family and demonstrates the taxonomic diversity of plants capable of producing this prenylated chalcone [1]. The presence of derricin in Erythroxylum barbatum suggests that the biosynthetic capabilities for this compound extend beyond the Leguminosae family [1].

Additional plant sources include Lonchocarpus neuroscapha and Lonchocarpus nitidus, both of which have been reported to contain derricin [8] . These species are distributed throughout tropical regions and represent important sources of prenylated chalcones for phytochemical research [32]. The genus Lonchocarpus encompasses 166 species native to tropical Americas, tropical Africa, and Madagascar [32].

Plant SpeciesFamilyDistributionTissue Source
Lonchocarpus sericeusLeguminosaeTropical AmericasRoots
Erythroxylum barbatumErythroxylaceaeTropical regionsNot specified
Lonchocarpus neuroscaphaLeguminosaeTropical AmericasNot specified
Lonchocarpus nitidusLeguminosaeTropical AmericasNot specified

The distribution pattern of derricin-producing plants suggests an evolutionary adaptation to tropical environments where prenylated compounds may provide protective functions [20]. The concentration of derricin in plant tissues varies significantly depending on environmental conditions, plant maturity, and seasonal factors [28]. Root tissues generally contain higher concentrations of derricin compared to other plant parts, reflecting the specialized metabolic functions of underground organs [28] [29].

Derivatives and Analogues

4-Hydroxyderricin and Related Compounds

4-Hydroxyderricin represents the most significant derivative of derricin, differing by the addition of a hydroxyl group to the phenyl ring system [3] [16]. This compound possesses the molecular formula C21H22O4 with a molecular weight of 338.4 g/mol [3]. The additional hydroxyl group significantly alters the biological activity profile compared to the parent compound derricin [16] [17].

The structural modification in 4-hydroxyderricin involves hydroxylation at the 4-position of the phenyl ring, creating a dihydroxylated chalcone system [3]. This modification enhances the compound's ability to participate in hydrogen bonding interactions and increases its overall polarity [16]. The complete chemical name for 4-hydroxyderricin is (E)-1-[2-hydroxy-4-methoxy-3-(3-methyl-2-butenyl)phenyl]-3-(4-hydroxyphenyl)-2-propen-1-one [3].

Physical properties of 4-hydroxyderricin include a melting point range of 136.0-137.0°C and a predicted boiling point of 542.0±50.0°C [3]. The compound exhibits a predicted density of 1.181±0.06 g/cm³ and demonstrates enhanced water solubility compared to derricin due to the additional hydroxyl group [3]. The compound appears as a light yellow to yellow solid under standard conditions [3].

Property4-HydroxyderricinDerricin
Molecular FormulaC21H22O4C21H22O3
Molecular Weight338.4 g/mol322.4 g/mol
Melting Point136.0-137.0°CNot specified
ColorLight yellow to yellowNot specified
Additional Functional GroupsExtra hydroxyl groupStandard chalcone structure

Related compounds in the derricin family include various prenylated chalcones that share structural similarities [20]. Xanthoangelol represents another prenylated chalcone isolated from Angelica keiskei that demonstrates structural relationships to derricin [16] [20]. These compounds typically feature different prenylation patterns and hydroxylation states while maintaining the basic chalcone backbone [20].

Chemical Modifications for Enhanced Bioactivity

Chemical modifications of derricin focus primarily on altering the prenyl group and introducing additional functional groups to enhance biological activity [19] [20]. Prenylation modifications include the introduction of geranyl (C10) and farnesyl (C15) groups in place of the natural C5-prenyl unit [19] [20]. These extended prenyl chains can significantly alter the compound's lipophilicity and membrane interaction properties [19].

Synthetic approaches for derricin derivatives employ various organic chemistry techniques including alkylation, oxidation, and cyclization reactions [19] [20]. O-alkylation reactions using prenyl bromide, geranyl bromide, or farnesyl bromide in the presence of potassium carbonate represent common synthetic strategies [20]. These reactions typically proceed under mild conditions and provide good yields of the desired prenylated products [20].

Cyclization modifications involve the formation of chromane, chromene, or dihydrobenzofuran ring systems through intramolecular reactions of the prenyl group [19] [20]. These cyclized derivatives often demonstrate enhanced biological activities compared to the open-chain prenylated compounds [19]. The cyclization process typically requires specific reaction conditions including elevated temperatures and appropriate catalysts [19].

Modification TypeTarget GroupExpected Effect
Extended PrenylationC5-prenyl to C10/C15Increased lipophilicity
CyclizationPrenyl groupEnhanced biological activity
HydroxylationAromatic ringsImproved water solubility
MethylationHydroxyl groupsAltered polarity

Structure-activity relationship studies indicate that the prenyl group position and configuration significantly influence biological activity [19] [20]. Modifications that maintain the geometric configuration of the chalcone system while altering the prenyl group characteristics often result in compounds with enhanced or modified biological properties [19]. The presence of hydroxyl groups on the aromatic rings generally increases water solubility but may decrease membrane permeability [16] [17].

XLogP3

5.8

Other CAS

34211-25-1

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Chalcones and dihydrochalcones [PK1212]

Dates

Modify: 2024-04-14

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